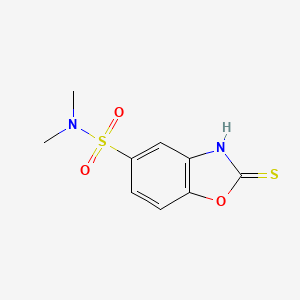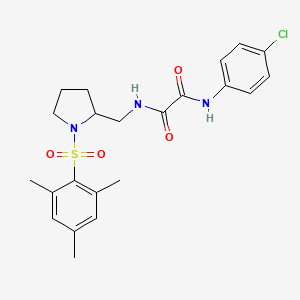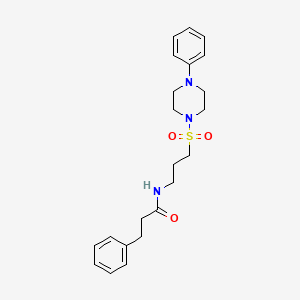![molecular formula C11H9N3O4S B2850327 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid CAS No. 1026082-68-7](/img/structure/B2850327.png)
2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid is a compound with the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, an amino group, and a thienyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid typically involves the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro-pyridine derivative is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia or an amine under suitable reaction conditions.
Coupling with Thienyl Acetic Acid: The final step involves coupling the aminated nitro-pyridine with thienyl acetic acid. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidative products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amino and thienyl groups can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Nitro-2-pyridinyl)amino]acetic acid: Similar structure but lacks the thienyl group.
2-(2-Thienyl)acetic acid: Similar structure but lacks the nitro-pyridinyl group.
3-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the amino and thienyl groups.
Uniqueness
2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid is unique due to the presence of both the nitro-pyridinyl and thienyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-11(16)9(8-4-2-6-19-8)13-10-7(14(17)18)3-1-5-12-10/h1-6,9H,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSMTZDYDCQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(C2=CC=CS2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

![5-(1-methyl-6-oxopyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2850250.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)



![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2850259.png)


![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2850265.png)

